Antiviral agent 27

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

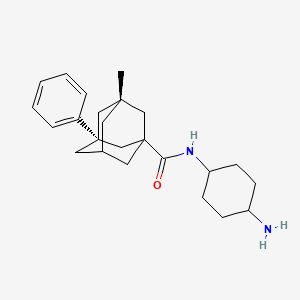

C24H34N2O |

|---|---|

分子量 |

366.5 g/mol |

IUPAC 名称 |

(3R,5R)-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide |

InChI |

InChI=1S/C24H34N2O/c1-22-11-17-12-23(14-22,18-5-3-2-4-6-18)16-24(13-17,15-22)21(27)26-20-9-7-19(25)8-10-20/h2-6,17,19-20H,7-16,25H2,1H3,(H,26,27)/t17?,19?,20?,22-,23-,24?/m1/s1 |

InChI 键 |

TZNRCHUCVIMHIH-CGWLFZNLSA-N |

手性 SMILES |

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5 |

规范 SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5 |

产品来源 |

United States |

Foundational & Exploratory

Mechanism of Action of Antiviral Agent Interleukin-27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial investigations into "Antiviral agent 27" have revealed that this designation most accurately corresponds to Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family.[1][2][3][4] Composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and p28, IL-27 is a critical regulator of both innate and adaptive immune responses.[1] Produced primarily by antigen-presenting cells such as macrophages and dendritic cells, IL-27 has demonstrated potent antiviral activities against a broad range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), influenza, and Zika virus. This document provides an in-depth technical overview of the multifaceted mechanism of action of IL-27, detailing its signaling pathways, experimental validation, and quantitative effects on viral replication.

Core Antiviral Mechanisms of Interleukin-27

Interleukin-27 exerts its antiviral effects through two primary, interconnected pathways: an Interferon (IFN)-dependent mechanism and an IFN-independent mechanism. This dual activity allows IL-27 to orchestrate a robust and multi-pronged attack against viral pathogens.

Interferon-Dependent Antiviral Activity

A significant portion of IL-27's antiviral function is mediated through its ability to induce and augment the production of interferons (IFNs), which are critical cytokines in the host's defense against viruses.

-

Induction of Type I and III Interferons: IL-27 signaling promotes the production of type I (IFN-α/β) and type III (IFN-λ) interferons. This leads to the transcription of a wide array of Interferon-Stimulated Genes (ISGs), which encode antiviral proteins such as 2'-5'-oligoadenylate synthetase 1 (OAS1), myxovirus resistance 1 (MX1), and protein kinase R (PKR). These proteins act to inhibit viral replication through various mechanisms, including RNA degradation and inhibition of protein synthesis.

-

Promotion of Type II Interferon (IFN-γ) Production: IL-27 enhances the production of IFN-γ by T cells and Natural Killer (NK) cells. This is achieved, in part, through the activation of the transcription factors STAT1 and T-bet.

-

Interaction with IL-6: IL-27 can form a complex with the soluble IL-6 receptor (sIL-6R), which then enhances the production of type I and III IFNs. This complex has been shown to be effective against several viruses, including influenza, Sendai virus, and Herpes Simplex Virus-1 (HSV-1). The mechanism involves the activation of the MAVS/TRAF3/TRAF6 pathway, leading to the nuclear translocation of NF-κB.

-

Enhancement of Plasmacytoid Dendritic Cell (pDC) Differentiation: IL-27 can promote the differentiation of pDCs, which are major producers of type I IFNs during a viral infection.

Figure 1: IFN-Dependent Antiviral Pathway of IL-27.

Interferon-Independent Antiviral Activity

Compelling evidence demonstrates that IL-27 can also inhibit viral replication directly, without the intermediate action of interferons. This is particularly important for overcoming viral immune evasion strategies that target IFN signaling.

-

Direct Induction of ISGs: IL-27 can directly promote the transcription of several ISGs, acting in a manner similar to IFNs themselves. This direct action is mediated through the JAK-STAT signaling pathway, primarily involving the phosphorylation and activation of STAT1 and STAT3.

-

Modulation of Immune Cell Function:

-

NK Cells: IL-27 enhances the function of NK cells by increasing their production of granzyme B, RANTES, GM-CSF, and MIP-1α.

-

T Cells: IL-27 promotes the production of the anti-inflammatory cytokine IL-10 by T cells, which can help to mediate immunopathology during viral infections.

-

-

Enhancement of Toll-Like Receptor (TLR) Signaling: IL-27 can increase the expression and signaling capacity of TLRs. Since TLRs are crucial for recognizing viral components and initiating an immune response, their enhancement by IL-27 can lead to a more robust antiviral defense.

-

Induction of MicroRNAs (miRNAs): IL-27 has been shown to induce the expression of miRNAs that can potentially target and inhibit various viruses.

Figure 2: IFN-Independent Antiviral Pathway of IL-27.

Quantitative Data on Antiviral Activity

The antiviral efficacy of IL-27 has been quantified in various in vitro studies. The following tables summarize key findings.

Table 1: Inhibition of HIV-1 Replication by IL-27

| Cell Type | Virus Strain | IL-27 Concentration | % Inhibition of Viral Replication | Reference |

|---|---|---|---|---|

| Immature Dendritic Cells (iDCs) | HIV-1Ba-L | 100 ng/ml | 92 ± 2.8% | |

| Mature Dendritic Cells (mDCs) | HIV-1Ba-L | 100 ng/ml | 42 ± 5.9% | |

| Pre-treated iDCs (48h) | HIV-1Ba-L | 100 ng/ml | 53 ± 6.5% | |

| CD4+ T cells | HIV-1NL4.3 | Not specified | 66 ± 10% |

| CD4+ T cells | HIV-LUC-V | Not specified | 68 ± 4.2% | |

Table 2: Gene Expression Changes Induced by IL-27 in Monocyte-Derived Macrophages (MDMs) | Gene Category | Log2 Fold Change vs. Unstimulated | Reference | | :--- | :--- | :--- | | Upregulated Genes | 419 genes with |Log2 FC| > 0.6 | | | Downregulated Genes | 421 genes with |Log2 FC| > 0.6 | |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of IL-27's mechanism of action.

HIV-1 Infection and Replication Assay

-

Cell Culture: Immature dendritic cells (iDCs) and mature dendritic cells (mDCs) are differentiated from monocytes using standard techniques with GM-CSF, IL-4, and LPS.

-

Infection: 1x106 iDCs or mDCs are infected with 1000 TCID50 of HIV-1NL4.3 or HIV-1Ba-L for 2 hours at 37°C. The cells are then washed three times with RPMI-1640 medium.

-

Treatment: Infected cells are cultured at 0.5x106 cells/ml in the presence or absence of recombinant IL-27 for 14 days. Half of the culture medium is replaced with fresh medium containing the same concentration of IL-27 every 3 to 4 days.

-

Quantification: Viral replication is measured by quantifying the p24 antigen in the culture supernatant using an HIV-1 p24 antigen capture ELISA kit.

Western Blotting for STAT Protein Phosphorylation

-

Cell Stimulation: Primary human monocytes or THP-1 cells are treated with or without recombinant IL-27 (e.g., 50 ng/mL) for various time points (e.g., 5, 15, or 30 minutes).

-

Protein Extraction and Quantification: Whole-cell lysates are prepared, and protein concentration is determined.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated STAT1 (pSTAT1) and phosphorylated STAT3 (pSTAT3). The blots are then stripped and reprobed with antibodies for total STAT1, total STAT3, and a loading control like β-actin to ensure equal protein loading. The reaction is visualized using an enhanced chemiluminescence (ECL) substrate.

Gene Expression Analysis by RT-qPCR

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from IL-27-treated and untreated cells. 300 ng of RNA is then used for first-strand cDNA synthesis using a reverse transcription kit.

-

Quantitative PCR: The expression of target genes (e.g., ISGs like GBP5) is quantified using real-time PCR with specific primers. Gene expression levels are normalized to a housekeeping gene.

Experimental Workflow Diagram

Figure 3: General Experimental Workflow for Studying IL-27's Antiviral Effects.

Interleukin-27 is a potent antiviral cytokine that employs a dual mechanism of action, involving both IFN-dependent and IFN-independent pathways, to inhibit the replication of a wide range of viruses. Its ability to directly induce an antiviral state, coupled with its role in augmenting the broader interferon response, makes it a significant component of the host's immune defense. The detailed understanding of its signaling pathways and mechanisms of action, as elucidated through various in vitro and in vivo studies, highlights its potential as a therapeutic agent for viral infections. Further research and clinical trials are warranted to fully explore the therapeutic applications of IL-27 in managing viral diseases.

References

- 1. Interleukin 27, like interferons, activates JAK-STAT signaling and promotes pro-inflammatory and antiviral states that interfere with dengue and chikungunya viruses replication in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activities of Interleukin-27: A Partner for Interferons? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-27 Is a Potent Inhibitor of cis HIV-1 Replication in Monocyte-Derived Dendritic Cells via a Type I Interferon-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antiviral Activities of Interleukin-27: A Partner for Interferons? [frontiersin.org]

What is the chemical structure of "Antiviral agent 27"?

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the antiviral agent TF27, a novel trimeric analog of artesunate (B1665782). TF27 has demonstrated significant antiviral activity against a range of viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants. This guide details its chemical structure, summarizes key quantitative data from antiviral studies, and outlines the experimental protocols used to generate this data.

Chemical Structure

TF27 is a semi-synthetic derivative of artesunate, which belongs to the trioxane/sesquiterpene class of molecules. It is a trimeric compound, meaning it is composed of three artesunate molecules linked together. This trimerization has been shown to significantly enhance its antiviral potency compared to the monomeric form, artesunate (ART).[1][2]

Chemical Name: Trimeric Artesunate Analog Designation: TF27

Below is the two-dimensional chemical structure of Artesunate (ART) and its trimeric derivative, TF27.

Figure 1: Chemical structures of monomeric Artesunate (ART) and the trimeric analog TF27.[2]

Quantitative Antiviral Activity

TF27 has demonstrated potent antiviral activity against SARS-CoV-2 in various human cell lines. The following tables summarize the key quantitative findings from in vitro studies, including the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50).

Table 1: Anti-SARS-CoV-2 Activity of TF27 in Caco-2 Cells [1][2]

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| TF27 | SARS-CoV-2 (d6-YFP reporter) | 0.46 ± 0.20 | >10 | >21.7 |

| Artesunate (ART) | SARS-CoV-2 (d6-YFP reporter) | 6.8 ± 1.5 | >10 | >1.5 |

Table 2: Prophylactic Anti-SARS-CoV-2 Activity of TF27 in Caco-2 Cells

| Treatment Condition | EC50 (µM) |

| Exclusive Pre-treatment (20h) | 0.63 ± 0.88 |

Table 3: Antiviral Activity of TF27 Against SARS-CoV-2 Variants in Caco-2 and Calu-3 Cells

| Cell Line | Virus Variant | EC50 (µM) |

| Caco-2 | Delta | ~0.5 |

| Caco-2 | Omicron | ~0.8 |

| Calu-3 | Wild-type (d6-YFP) | ~1.0 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Lines and Viruses

-

Cell Lines:

-

Caco-2: Human colon adenocarcinoma cells.

-

Calu-3: Human lung adenocarcinoma cells.

-

-

Virus:

-

Recombinant SARS-CoV-2 reporter virus expressing a yellow fluorescent protein (d6-YFP).

-

SARS-CoV-2 Delta and Omicron variants.

-

Synthesis of TF27

The synthesis protocol for TF27 has been described in previous publications. A recent batch was synthesized by Vichem Chemie Research Ltd. (Budapest, Hungary). Stock solutions of TF27 were prepared in pure DMSO at a concentration of 10 mM and stored at -20 °C.

In Vitro Antiviral Activity Assay

This workflow outlines the process for determining the EC50 of antiviral compounds against the SARS-CoV-2 reporter virus.

Cytotoxicity Assay (Neutral Red Assay)

This protocol was performed in parallel with the antiviral assays on uninfected cells to determine the CC50 values.

-

Cell Seeding: Seed cells in 96-well plates at the same density as the antiviral assay.

-

Compound Treatment: Add the same concentrations of TF27 or control compounds to the cells.

-

Incubation: Incubate for 48 hours.

-

Neutral Red Staining: The cell viability is determined using a Neutral Red-based assay.

-

Data Analysis: CC50 values are calculated from the dose-response curves.

Prophylactic Activity Assay

This experiment was designed to assess the antiviral effect of TF27 when administered before viral infection.

Signaling Pathways and Mechanism of Action

The precise antiviral mechanism of action for TF27 against SARS-CoV-2 is still under investigation. However, its parent compound, artesunate, is known to have broad biological effects. For SARS-CoV-2, it is hypothesized that TF27 may act as a host-directed antiviral (HDA), targeting cellular pathways that the virus relies on for replication, rather than directly targeting viral proteins. This is supported by its prophylactic activity, which suggests an induction of a long-lasting antiviral state within the host cells.

Further research is needed to elucidate the specific host factors and signaling pathways modulated by TF27.

Conclusion

Antiviral agent TF27, a trimeric artesunate analog, is a promising broad-spectrum antiviral compound. It exhibits potent in vitro activity against SARS-CoV-2 and its variants of concern at sub-micromolar concentrations, with a favorable selectivity index. Its efficacy in prophylactic settings suggests a host-directed mechanism of action, which is a desirable attribute for overcoming viral resistance. The data presented in this guide underscores the potential of TF27 for further preclinical and clinical development as a novel anti-SARS-CoV-2 therapeutic.

References

Discovery and Synthesis of the Broad-Spectrum Antiviral Agent Remdesivir (GS-5734)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of novel viral pathogens presents a continuous and significant threat to global public health, necessitating the rapid development of effective antiviral therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Remdesivir (B604916) (GS-5734), a potent, broad-spectrum antiviral agent. Initially investigated for the treatment of Ebola virus disease, Remdesivir has demonstrated significant inhibitory activity against a range of RNA viruses, including coronaviruses such as SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][2][3][4] This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development.

Discovery and Development

Remdesivir (GS-5734) was developed by Gilead Sciences, stemming from a collaborative effort with the U.S. Centers for Disease Control and Prevention (CDC) and the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID).[1][5] The program's objective was to identify therapeutic agents effective against RNA viruses with pandemic potential.[1] The journey of Remdesivir began in 2009 as part of a program to develop inhibitors of viral RNA-dependent RNA polymerase (RdRp) for the treatment of Hepatitis C (HCV).[3]

The compound was later evaluated for its efficacy against the Ebola virus during the 2014 outbreak.[1][2] While it was found to be inferior to monoclonal antibodies for treating Ebola based on mortality data, its safety profile was established, which allowed for its repurposing and investigation against other viral threats.[3] Subsequent in vitro and in vivo studies demonstrated Remdesivir's potent activity against coronaviruses, which positioned it as a promising candidate for the treatment of COVID-19.[1][2][3]

Chemical Synthesis of Remdesivir

The synthesis of Remdesivir is a multi-step process that has evolved to improve efficiency and yield.[6][7][8] As a phosphoramidate (B1195095) prodrug of a nucleoside analog (GS-441524), its structure consists of a ribose core and an unnatural base.[6]

Two generations of the synthesis have been reported by Gilead Sciences.[6] A more recent and efficient three-step synthesis starting from GS-441524 has also been developed, achieving a high overall yield.[9]

First Generation Synthesis Overview: The initial synthesis involved the coupling of a protected ribose derivative with the pyrrolotriazine base.[6] Key steps included:

-

Preparation of the pyrrolotriazine-bromide.[6]

-

A halogen-metal exchange reaction.[6]

-

Coupling with a protected ribonolactone to form the nucleoside core (GS-441524).[6]

-

Finally, the phosphoramidate moiety was introduced, followed by chiral separation to obtain the desired stereoisomer of Remdesivir.[6]

Second Generation Synthesis Improvements: The second-generation synthesis utilized an aminopyrrolotriazine iodide and a "turbo Grignard reagent" for the halogen-metal exchange, improving the efficiency of the coupling reaction.[6]

Recent Efficient Synthesis from GS-441524: A highly efficient, three-step synthesis has been reported:[9]

-

Protection: The hydroxyl groups of GS-441524 are protected.

-

Phosphoramidation: The protected nucleoside is reacted with a phosphorylating agent.

-

Deprotection: The protecting groups are removed to yield Remdesivir.

This newer method offers a significant improvement in overall yield compared to earlier routes.[9]

Mechanism of Action

Remdesivir is a nucleotide analog prodrug that inhibits viral replication.[1][2] Its mechanism of action involves several intracellular steps:[10][11]

-

Cellular Uptake: Remdesivir, as a prodrug, readily enters host cells.[11]

-

Metabolic Activation: Inside the cell, it is metabolized to its active triphosphate form, GS-443902 (Remdesivir triphosphate). This conversion is initiated by esterases and further phosphorylated by host cell kinases.[1][10][11]

-

Competition with ATP: The active form, Remdesivir triphosphate (RDV-TP), mimics adenosine (B11128) triphosphate (ATP), a natural building block of RNA.[10][11]

-

Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates RDV-TP into the growing viral RNA strand.[10][11][12]

-

Delayed Chain Termination: The incorporation of RDV-TP leads to premature termination of RNA synthesis, thereby halting viral replication.[5][10] This disruption is due to steric hindrance caused by the structure of the incorporated drug.[10]

This targeted inhibition of the viral RdRp is a key feature of Remdesivir's broad-spectrum antiviral activity.[4]

Caption: Intracellular activation and mechanism of action of Remdesivir.

Antiviral Activity and Clinical Efficacy

Remdesivir has demonstrated broad-spectrum activity against a variety of RNA viruses. Its efficacy has been evaluated in numerous in vitro and clinical studies.

In Vitro Antiviral Activity

The antiviral activity of Remdesivir is often quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

| Virus | Cell Line | IC50 / EC50 (µM) | Reference |

| SARS-CoV (Toronto 2 strain) | - | 2.2 | [1] |

| MERS-CoV | - | 0.34 | [1] |

| Human Coronavirus 229E (HCoV-229E) | MRC-5 | - | [13] |

| SARS-CoV-2 | Vero E6 | - | [14][15] |

Clinical Trial Data for COVID-19

Several clinical trials have been conducted to evaluate the safety and efficacy of Remdesivir for the treatment of COVID-19.

| Trial / Study | Key Findings | Reference |

| NIH Multi-site Trial | Patients receiving Remdesivir had a 31% faster time to recovery (median 11 days vs. 15 days for placebo). Mortality rate was 8.0% with Remdesivir vs. 11.6% with placebo. | [16] |

| Adaptive COVID-19 Treatment Trial | Median recovery time of 11 days for the Remdesivir group compared to 15 days for the placebo group. 14-day mortality rate was 7.1% for the Remdesivir group versus 11.9% for the placebo group. | [17] |

| Compassionate Use Study | Clinical improvement was observed in 68% of patients treated with Remdesivir. | [18] |

| DisCoVeRy Trial (Final Results) | No significant clinical or virological benefit was observed in the studied population of hospitalized patients. | [19] |

Experimental Protocols

Cytoprotection Effect (CPE) Assay

The primary assay used for initial screening was the cytoprotection effect (CPE) assay.[1]

Objective: To determine the ability of a test compound to rescue cells from virus-induced cell death.

General Procedure:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for coronaviruses) in 96-well plates.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., Remdesivir).

-

Infection and Treatment: Incubate the cells with a live virus in the presence of the test compound at various concentrations. Control wells with no virus, virus only, and compound only are included.

-

Incubation: Incubate the plates for a period sufficient to observe cytopathic effects in the virus-only control wells (typically 48-72 hours).

-

Viability Assessment: Measure cell viability using a standard reagent such as MTT or CellTiter-Glo.

-

Data Analysis: Calculate the concentration of the compound that inhibits the viral cytopathic effect by 50% (EC50).

Antiviral Activity Assay by qRT-PCR

This method quantifies the reduction in viral RNA in the presence of the antiviral agent.[14][15]

Objective: To measure the inhibition of viral replication by quantifying viral RNA.

General Procedure:

-

Cell Seeding and Infection: Seed host cells and infect them with the virus.

-

Drug Treatment: After a brief incubation with the virus, remove the inoculum and add media containing serial dilutions of the test compound.

-

Incubation: Incubate the treated, infected cells for a specified period (e.g., 48 hours).

-

RNA Extraction: Harvest the cell culture supernatant and/or the cells and extract the viral RNA.

-

qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of a specific viral RNA target.

-

Data Analysis: Determine the concentration of the compound that reduces the viral RNA level by 50% (IC50) compared to the untreated virus control.

Caption: General experimental workflow for in vitro antiviral activity testing.

Conclusion

Remdesivir stands as a significant achievement in modern antiviral drug discovery, demonstrating the potential of rational drug design and the value of repurposing existing compounds to address new viral threats. Its journey from a Hepatitis C research program to a frontline treatment for severe COVID-19 highlights the lengthy and often unpredictable path of drug development. This guide has provided a detailed overview of its discovery, the intricacies of its chemical synthesis, its well-defined mechanism of action, and a summary of its antiviral efficacy. The experimental protocols and workflows described herein offer a foundational understanding for researchers working to identify and develop the next generation of antiviral agents.

References

- 1. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How Is Remdesivir Made? | ChemPartner [chempartner.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 16. Remdesivir clinical trial [read.houstonmethodist.org]

- 17. news.uthscsa.edu [news.uthscsa.edu]

- 18. Available Evidence and Ongoing Clinical Trials of Remdesivir: Could It Be a Promising Therapeutic Option for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Final results of the DisCoVeRy trial of remdesivir for patients admitted to hospital with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Efficacy of Antiviral Agent 27 Against Ebola Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of "Antiviral agent 27" against the Ebola virus (EBOV). It includes quantitative efficacy data, a detailed experimental protocol for determining the half-maximal effective concentration (EC50), and a diagrammatic representation of the putative viral entry pathway targeted by many anti-Ebola compounds.

Quantitative Data Summary

"this compound," also identified as "Compound 12," has demonstrated notable in vitro activity against the Ebola virus. The key efficacy metric, the EC50 value, is summarized below.

| Compound Name | Virus | EC50 Value | Citation(s) |

| This compound (Compound 12) | Ebola virus (EBOV) | 14 nM | [1][2][3][4] |

Table 1: In Vitro Efficacy of this compound against Ebola Virus. The half-maximal effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of the viral activity in a cell-based assay.

Experimental Protocols: EC50 Determination

The determination of the EC50 value for an antiviral agent against the Ebola virus is a critical step in preclinical development. This is typically performed in a high-containment laboratory (Biosafety Level 4, BSL-4). While the specific protocol used for this compound is not publicly detailed, a representative methodology based on standard virological assays is the Plaque Reduction Neutralization Test (PRNT).

Plaque Reduction Neutralization Test (PRNT) for EC50 Determination

This assay measures the ability of an antiviral compound to reduce the number of infectious virus particles, quantified by the formation of plaques (zones of cell death) in a monolayer of susceptible cells.

Objective: To determine the concentration of this compound that inhibits EBOV plaque formation by 50% (EC50).

Materials:

-

Cells: Vero E6 cells (or other susceptible cell lines like Huh7).

-

Virus: Ebola virus (e.g., Makona isolate) stock with a known titer (plaque-forming units/mL).

-

Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Overlay: Medium containing an agent to immobilize the virus, such as agarose (B213101) or methylcellulose.

-

Stain: Crystal violet solution or a specific antibody for immunostaining.

-

Equipment: 6-well or 12-well plates, biosafety cabinet, CO2 incubator, microscope.

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer. Incubate at 37°C with 5% CO2.

-

Compound Dilution: Prepare a serial dilution of this compound in serum-free DMEM. A typical range would span several orders of magnitude around the expected EC50 (e.g., from 0.1 nM to 1000 nM).

-

Virus Preparation: Dilute the EBOV stock in serum-free DMEM to a concentration that yields a countable number of plaques (e.g., 100 plaque-forming units per well).

-

Neutralization/Inhibition: Mix equal volumes of each compound dilution with the prepared virus suspension. As a control, mix the virus with medium containing the solvent alone (vehicle control). Incubate the mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the Vero E6 cell monolayers and inoculate the cells with the virus-compound mixtures.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

-

Overlay Application: Remove the inoculum and add a semi-solid overlay medium to each well. This restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates for 7-10 days at 37°C with 5% CO2 until plaques are visible.

-

Fixation and Staining: Fix the cells with a suitable fixative (e.g., 10% formalin). After fixation, remove the overlay and stain the cell monolayer with crystal violet. The stain will be taken up by living cells, leaving the plaques (areas of dead cells) unstained and visible.

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.

Visualizations: Pathways and Workflows

Putative Mechanism of Action: Inhibition of Viral Entry

While the precise mechanism of this compound is not specified in the available literature, many small molecule inhibitors of the Ebola virus target the viral entry process. The following diagram illustrates the key steps in the EBOV entry pathway, a probable target for such antiviral agents.

Caption: Ebola Virus (EBOV) entry into a host cell.

Experimental Workflow for EC50 Determination

The following diagram outlines the logical flow of the Plaque Reduction Neutralization Test (PRNT) described in the protocol section.

Caption: Workflow for Plaque Reduction Neutralization Test (PRNT).

References

- 1. researchgate.net [researchgate.net]

- 2. Evidence for distinct mechanisms of small molecule inhibitors of filovirus entry | PLOS Pathogens [journals.plos.org]

- 3. Ebola Virus Entry into Host Cells: Identifying Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]

Compound 12: A Compendium of Antiviral Properties

This technical guide provides an in-depth overview of the antiviral properties of various molecules designated as "Compound 12" in the scientific literature. It is important to note that "Compound 12" does not refer to a single, universally recognized substance, but rather is a placeholder designation used in different research contexts for distinct chemical entities. This guide will present the available data for each unique "Compound 12," organized into separate sections for clarity. The information is intended for researchers, scientists, and drug development professionals.

Section 1: Vinylacetylene Analog of Enviroxime (B1671365)

This "Compound 12" is a vinylacetylene benzimidazole (B57391) analog of Enviroxime. It has demonstrated notable activity against picornaviruses, a family of RNA viruses that includes poliovirus and rhinovirus.

Quantitative Antiviral Data

| Virus Family | Virus | Assay | Cell Line | IC50 | Citation |

| Picornaviridae | Poliovirus | Plaque Reduction | - | Potent inhibitor | [1][2] |

| Picornaviridae | Coxsackie A21 (mouse-adapted) | Plaque Reduction | - | 0.06 µg/mL | [1] |

In vivo efficacy was observed in a Coxsackie A21 mouse model, where oral gavage of 100 mg/kg of Compound 12 twice a day afforded statistically significant protection.[1] This compound is noted for its improved oral bioavailability in monkeys due to a p-fluoro substitution.[1]

Experimental Protocols

Plaque Reduction Assay: The antiviral activity of Compound 12 was determined by a plaque reduction assay. Confluent monolayers of host cells were infected with the virus in the presence of varying concentrations of the compound. After an incubation period to allow for viral replication and plaque formation, the cells were fixed and stained. The number of plaques in the treated wells was compared to the number in untreated control wells to determine the concentration of the compound that inhibited plaque formation by 50% (IC50).

Mechanism of Action: Signaling Pathway

The antiviral mechanism of this Compound 12 is believed to be similar to that of Enviroxime, involving the viral non-structural protein 3A. The 3A protein is involved in the formation of the viral replication complex and the inhibition of host cell protein secretion. By targeting the 3A protein, Compound 12 disrupts these processes, thereby inhibiting viral replication.

Caption: Putative mechanism of action of the vinylacetylene analog Compound 12.

Section 2: N-allylcytisine-3-thiocarbamide

This "Compound 12" is a derivative of the alkaloid (-)-cytisine and has shown significant antiviral activity against Dengue virus (DENV), a member of the Flaviviridae family.

Quantitative Antiviral Data

| Virus | Cell Line | IC50 (µM) | Citation |

| DENV1 | Vero E6, A549 | 0.14 | |

| DENV2 | Vero E6, A549 | <0.1 |

Experimental Protocols

Antiviral Assay: The antiviral activity was evaluated in Vero E6 and A549 cells infected with DENV1 or DENV2. The IC50 values were determined by measuring the reduction in viral yield in the presence of the compound.

Time-of-Addition/Removal Assay: To elucidate the mechanism of action, a time-of-addition/removal assay was performed. This involved adding and removing the compound at different stages of the viral life cycle (attachment, entry, post-entry). The results indicated that this Compound 12 potently inhibits the attachment and entry stages of the DENV life cycle.

Mechanism of Action: Viral Life Cycle Inhibition

Molecular docking studies suggest that this Compound 12 interacts with the DENV envelope (E) protein, which is crucial for viral attachment and entry into host cells. By binding to the E protein, the compound likely prevents the conformational changes required for membrane fusion, thus blocking the early stages of infection.

Caption: Inhibition of DENV attachment and entry by N-allylcytisine-3-thiocarbamide.

Section 3: Helioxanthin (B1673044) Analog

This "Compound 12" is an acid-hydrolyzed product of a helioxanthin cyclic imide derivative. It has demonstrated broad-spectrum antiviral activity against several DNA viruses.

Quantitative Antiviral Data

| Virus Family | Virus | EC50 (µM) | Citation |

| Hepadnaviridae | Hepatitis B Virus (HBV) | 0.8 | |

| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | 0.15 | |

| Herpesviridae | Herpes Simplex Virus Type 2 (HSV-2) | <0.1 | |

| Herpesviridae | Epstein-Barr Virus (EBV) | 9.0 | |

| Herpesviridae | Cytomegalovirus (CMV) | 0.45 |

Experimental Protocols

Antiviral Assays: The antiviral activity of this Compound 12 was evaluated using various in vitro assays specific to each virus. For HBV, the inhibition of viral DNA replication was likely measured. For the herpesviruses, plaque reduction assays or yield reduction assays would have been employed to determine the EC50 values.

Section 4: 2'-Deoxyuridine Derivative

This "Compound 12" is identified as 5-(2,2-dichloro-1-fluorovinyl)-2'-deoxyuridine. Its antiviral activity has been evaluated against Herpes Simplex Virus Type 1 (HSV-1).

Quantitative Antiviral Data

| Virus | Cell Line | ID50 (µg/mL) | Citation |

| Herpes Simplex Virus Type 1 (HSV-1) | Vero | 20-26 |

Experimental Protocols

Antiviral Assay: The inhibitory activity (ID50) of this Compound 12 against HSV-1 was determined in Vero cells. The ID50 represents the concentration of the compound required to inhibit the virus-induced cytopathic effect by 50%.

Section 5: Carbamate (B1207046) Derivative

This "Compound 12" is a carbamate derivative that has been investigated for its activity against human coronaviruses.

Quantitative Antiviral Data

| Virus | EC50 (µM) | Citation |

| Human Coronavirus 229E (hCoV-229E) | 5.27 | |

| Human Coronavirus OC43 (hCoV-OC43) | No significant effect |

Experimental Protocols

Antiviral Assay: The antiviral efficacy of this Compound 12 was assessed by measuring the inhibition of viral replication in cell culture. The EC50 value was determined as the concentration of the compound that reduced viral replication by 50%.

Section 6: Deazaadenosine Analogue

This "Compound 12" is a deazaadenosine analogue that has shown moderate activity against Human Immunodeficiency Virus (HIV).

Quantitative Antiviral Data

| Virus | EC50 (µM) | Citation |

| Human Immunodeficiency Virus (HIV) | Moderate potency |

Section 7: Phenanthrene-containing N-heterocyclic compound

This "Compound 12" is a phenanthrene-containing N-heterocyclic compound designed as a simplified analog of the antiviral alkaloid antofine. It has demonstrated potent activity against a plant virus.

Quantitative Antiviral Data

| Virus | Activity | Citation |

| Tobacco Mosaic Virus (TMV) | Higher than antofine and ribavirin |

Mechanism of Action

Studies on the mode of action of this Compound 12 indicate that it can bind to the RNA of Tobacco Mosaic Virus (TMV). This interaction is believed to interfere with viral replication or assembly.

Section 8: Furanone Derivative

This "Compound 12" is a furanone derivative that has shown promising antiviral activity in a preliminary screening.

Quantitative Antiviral Data

| Virus | Concentration | % Reduction in Viral Count | Citation |

| Unspecified | 40 µg/10^5 cells/ml | 88 |

Section 9: Cyclic Peptide

This "Compound 12" is a cyclic peptide designed as a competitive inhibitor of the Dengue virus (DENV) NS2B-NS3 protease.

Quantitative Antiviral Data

| Virus | Assay | EC50 (µM) | IC50 (µM) | Citation |

| Dengue Virus (DENV) | Cell-based antiviral assay | 2.0 | - | |

| Dengue Virus (DENV) | Protease inhibition assay | - | 1.1 |

Mechanism of Action

This Compound 12 acts as a competitive inhibitor of the DENV NS2B-NS3 protease, an enzyme essential for the cleavage of the viral polyprotein and subsequent maturation of viral proteins. By blocking the active site of this protease, the compound prevents viral replication.

Caption: Inhibition of DENV NS2B-NS3 protease by a cyclic peptide Compound 12.

Section 10: 2-aryl-1H-benzimidazole-4-carboxamide derivative

This "Compound 12" is a derivative of 2-aryl-1H-benzimidazole-4-carboxamide and has been evaluated for its activity against Coxsackievirus B3 (CVB3).

Quantitative Antiviral Data

| Virus | IC50 (µg/mL) | Citation |

| Coxsackievirus B3 (CVB3) | Less active than other derivatives in the series |

Section 11: Imidazo[1,2-a]pyridine (B132010) derivative

This "Compound 12" is an imidazo[1,2-a]pyridine derivative tested for its activity against influenza A virus.

Quantitative Antiviral Data

| Virus | Activity | Citation |

| Influenza A virus | Less active than imidazo[1,2-a]pyrimidine (B1208166) analogs |

Section 12: Pyromeconic acid derivative

This "Compound 12" is a pyromeconic acid derivative that acts as an inhibitor of the influenza A virus PA endonuclease.

Quantitative Antiviral Data

| Virus | Assay | EC50 (µM) | IC50 (nmol/L) | CC50 (µM) | Citation |

| Influenza A (H1N1) | Cell-based antiviral assay | 2.1 | - | 280 | |

| Influenza A | PA endonuclease inhibition | - | 14 ± 3 | - |

Mechanism of Action

This Compound 12 targets the PA endonuclease enzyme of the influenza A virus polymerase complex. This enzyme is responsible for "cap-snatching," a process where the virus cleaves the 5' caps (B75204) of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this enzyme, the compound prevents viral transcription and replication. Molecular docking studies suggest that it chelates with the Mn2+ ions in the endonuclease active site.

Caption: Inhibition of influenza A PA endonuclease by a pyromeconic acid derivative.

Section 13: 17-formylabietic acid derivative

This "Compound 12" is a derivative of 17-formylabietic acid and has shown potent activity against influenza A virus with a high therapeutic index.

Quantitative Antiviral Data

| Virus | Selectivity Index (SI) | Citation |

| Influenza A virus (H1N1) | 128.6 |

Mechanism of Action

Docking studies suggest that this Compound 12 binds to the M2 proton channel of the influenza A virus. The M2 ion channel is essential for the uncoating of the virus within the host cell endosome. By blocking this channel, the compound prevents the release of the viral genome into the cytoplasm, thereby halting the infection at an early stage.

Section 14: Perylene (B46583) derivative

This "Compound 12" is a perylene derivative that has demonstrated potent antiviral activity against SARS-CoV-2.

Quantitative Antiviral Data

| Virus | EC50 (µM) | Citation |

| SARS-CoV-2 | 0.812 |

Mechanism of Action

This Compound 12 exhibits a photodynamic mechanism of action. It is a potent photosensitizer that generates reactive oxygen species (ROS) upon irradiation with blue light. The antiviral activity is significantly enhanced under blue light, suggesting that the primary mode of action is the light-induced generation of ROS, which can damage viral components and inhibit replication. The compound has also been shown to intercalate into the viral envelope, which may contribute to its antiviral effect by blocking viral-cell fusion.

Section 15: Inactive Nucleoside Analog

This "Compound 12" is a nucleoside analog that was found to be inactive against Yellow Fever Virus (YFV).

Quantitative Antiviral Data

| Virus | Activity | Citation |

| Yellow Fever Virus (YFV) | Inactive up to 20 µM |

References

In Vitro Antiviral Activity of Interleukin-27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a significant modulator of immune responses with potent in vitro antiviral activities against a broad spectrum of viruses. This technical guide provides an in-depth overview of the in vitro antiviral properties of IL-27, focusing on its efficacy against key human pathogens such as Human Immunodeficiency Virus (HIV), Influenza A Virus (IAV), and Hepatitis B Virus (HBV). This document details the experimental methodologies used to quantify its antiviral effects, presents available quantitative data in a structured format, and elucidates the key signaling pathways involved in its mechanism of action.

Introduction

Interleukin-27 is a heterodimeric cytokine composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28.[1] Primarily produced by antigen-presenting cells, IL-27 signals through a receptor complex consisting of IL-27Rα (also known as WSX-1) and gp130, activating the JAK-STAT signaling pathway.[1] While initially characterized for its role in T-cell differentiation, a growing body of evidence highlights its direct and indirect antiviral functions. IL-27 has been shown to inhibit the replication of a wide range of viruses, including HIV, influenza viruses, and hepatitis viruses, making it a person of interest for the development of novel antiviral therapeutics.[1] This guide serves as a comprehensive resource for researchers investigating the antiviral potential of IL-27.

Quantitative In Vitro Antiviral Activity of Interleukin-27

The antiviral efficacy of IL-27 has been quantified against several viruses using various in vitro cell culture models. The following tables summarize the available data on the dose-dependent inhibition of viral replication by IL-27.

Table 1: In Vitro Antiviral Activity of IL-27 against HIV-1

| Cell Type | Virus Strain | IL-27 Concentration | % Inhibition of Viral Replication | Reference |

| Monocyte-derived Macrophages (MDMs) | HIV-1AD8 | 30 ng/mL | 60.9% | [2] |

| Monocyte-derived Macrophages (MDMs) | HIV-1AD8 | 100 ng/mL | 79.0% | [2] |

| Monocyte-derived Macrophages (MDMs) | HIV-1BAL | Not specified | Strong inhibition |

Table 2: In Vitro Antiviral Activity of IL-27 against Other Viruses

| Virus | Cell Line | Key Findings | Reference |

| Influenza A Virus (Pandemic H1N1) | THP-1-derived macrophages | Dose-dependent inhibition of viral infection. | Not specified in abstracts |

| Hepatitis B Virus (HBV) | HepG2.2.15 | IL-27 is induced by HBV infection, suggesting a role in the host response. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vitro antiviral activity of IL-27.

Cell Culture and Macrophage Differentiation

Monocyte-derived macrophages (MDMs) are a primary cell type used to study the anti-HIV activity of IL-27.

-

Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by positive selection using anti-CD14 magnetic beads.

-

Differentiation of Macrophages:

-

M-CSF-differentiated Macrophages (M-Mac): Monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and macrophage colony-stimulating factor (M-CSF).

-

IL-27-differentiated Macrophages (I-Mac): Monocytes are cultured under the same conditions as M-Macs with the addition of recombinant human IL-27 (typically 50 ng/mL) for the entire differentiation period (usually 7 days).

-

In Vitro Antiviral Assays

This assay quantifies the amount of HIV-1 p24 capsid protein in culture supernatants, which is a direct measure of viral replication.

-

Principle: A sandwich ELISA format is used where a capture antibody specific for p24 is coated onto a 96-well plate. The sample containing p24 is added, followed by a biotinylated detection antibody. Streptavidin-horseradish peroxidase (HRP) and a substrate are then used to generate a colorimetric signal that is proportional to the amount of p24.

-

Protocol:

-

Coat a 96-well plate with a monoclonal anti-HIV-1 p24 antibody overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Add cell culture supernatants (appropriately diluted) and p24 standards to the wells and incubate for 2 hours at 37°C.

-

Wash the plate.

-

Add a biotinylated polyclonal anti-HIV-1 p24 antibody and incubate for 1 hour at 37°C.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.

-

Wash the plate.

-

Add TMB substrate and incubate in the dark until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the p24 concentration in the samples by interpolating from the standard curve.

-

This assay is the gold standard for quantifying the infectivity of many viruses and the neutralizing activity of antiviral compounds.

-

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence or absence of the antiviral agent. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virus, leading to the formation of localized areas of infected cells called plaques. The number of plaques is then counted, and the percentage of plaque reduction in the presence of the antiviral agent is calculated.

-

Protocol:

-

Seed a suitable cell line (e.g., MDCK for influenza virus) in 6-well or 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of IL-27 in a serum-free medium.

-

Mix the IL-27 dilutions with a constant amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow for neutralization.

-

Wash the cell monolayers with PBS and infect with the virus/IL-27 mixture for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., MEM containing 0.7% agarose) with or without IL-27.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Fix the cells with a fixative solution (e.g., 4% formaldehyde) and stain with a staining solution (e.g., 0.1% crystal violet).

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction as follows: [1 - (Number of plaques in treated wells / Number of plaques in untreated wells)] x 100.

-

This method is used to quantify the amount of viral nucleic acid (RNA or DNA) in infected cells or culture supernatants.

-

Principle: Viral RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine using virus-specific primers and a fluorescent probe. The amount of fluorescence detected is proportional to the amount of amplified viral DNA, allowing for the quantification of the initial amount of viral RNA.

-

Protocol:

-

RNA Extraction: Isolate total RNA from infected cells or culture supernatants using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Real-Time PCR:

-

Prepare a reaction mixture containing the cDNA, virus-specific forward and reverse primers, a fluorescent probe (e.g., TaqMan probe), and a real-time PCR master mix.

-

Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

-

A standard curve is generated using serial dilutions of a plasmid containing the target viral sequence to quantify the viral copy number in the samples.

-

Primer and probe sequences are specific to the virus being studied and should be obtained from published literature.

-

-

Signaling Pathways and Mechanism of Action

The antiviral effects of IL-27 are primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.

The JAK-STAT Signaling Pathway

Upon binding of IL-27 to its receptor complex (IL-27Rα and gp130), the associated Janus kinases, JAK1 and TYK2, are activated through trans-phosphorylation. These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3. Once recruited to the receptor, STAT1 and STAT3 are themselves phosphorylated by the JAKs. Phosphorylated STATs form homodimers or heterodimers, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of various antiviral genes, also known as interferon-stimulated genes (ISGs).

Caption: IL-27 mediated JAK-STAT signaling pathway leading to an antiviral state.

Experimental Workflow for Studying IL-27 Signaling

A typical workflow to investigate the signaling pathways activated by IL-27 involves treating cells with IL-27 and then analyzing the phosphorylation of key signaling proteins and the expression of downstream target genes.

Caption: Experimental workflow for analyzing IL-27-induced signaling pathways.

Conclusion

Interleukin-27 demonstrates significant in vitro antiviral activity against a variety of clinically relevant viruses. Its ability to induce a robust antiviral state, primarily through the JAK-STAT signaling pathway, highlights its potential as a novel therapeutic agent. This technical guide provides a foundational understanding of the methods used to evaluate the antiviral efficacy of IL-27 and the underlying molecular mechanisms. Further research is warranted to fully elucidate the therapeutic potential of IL-27 and to translate these promising in vitro findings into effective clinical applications.

References

- 1. Antiviral Activities of Interleukin-27: A Partner for Interferons? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Interleukin-27-polarized HIV-resistant M2 macrophages are a novel subtype of macrophages that express distinct antiviral gene profiles in individual cells: implication for the antiviral effect via different mechanisms in the individual cell-dependent manner [frontiersin.org]

Technical Guide: Antiviral Agent 27 (CAS 2270947-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 27 is a novel adamantane-based compound identified as a potent inhibitor of the Ebola virus (EBOV). With a CAS number of 2270947-36-7, this molecule has demonstrated significant in vitro efficacy, positioning it as a promising candidate for further preclinical and clinical development. This document provides a comprehensive overview of its known properties, including its mechanism of action, physicochemical characteristics, and relevant experimental methodologies.

Physicochemical and Pharmacological Properties

A summary of the available quantitative data for this compound is presented in Table 1. This data has been compiled from publicly available chemical databases and supplier information.

Table 1: Physicochemical and In Vitro Efficacy Data for this compound

| Property | Value | Source |

| CAS Number | 2270947-36-7 | Public Databases |

| IUPAC Name | (1S,3R,5R,7S)-N-(trans-4-Aminocyclohexyl)-3-methyl-5-phenyltricyclo[3.3.1.13,7]decane-1-carboxamide | [1] |

| Molecular Formula | C24H34N2O | [2][3][4] |

| Molecular Weight | 366.54 g/mol | [2] |

| Antiviral Activity | Ebola Virus (EBOV) | |

| EC50 (EBOV) | 14 nM |

Note: Additional quantitative data such as CC50 (50% cytotoxic concentration), solubility, and pharmacokinetic parameters are not publicly available at the time of this report.

Mechanism of Action: Ebola Virus Entry Inhibition

Current research on adamantane-based compounds as anti-Ebola agents suggests that this compound likely functions as a viral entry inhibitor. The proposed mechanism centers on the disruption of the interaction between the Ebola virus glycoprotein (B1211001) (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).

The Ebola virus enters host cells through endocytosis. Inside the endosome, host proteases cleave the viral GP, exposing a receptor-binding site. This cleaved GP then binds to the endosomal protein NPC1, a critical step for the fusion of the viral and endosomal membranes, which ultimately releases the viral genome into the cytoplasm. Adamantane (B196018) derivatives, structurally related to this compound, have been shown to either directly bind to the EBOV GP or to the host protein NPC1, thereby preventing the GP-NPC1 interaction and halting viral entry.

Caption: Proposed mechanism of Ebola virus entry and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are primarily documented in "Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents" by Alexander E. Pashenko, et al. (Org. Process Res. Dev. 2023, 27, 3, 477-487). As the full text of this publication may be subject to access restrictions, generalized protocols for key assays are provided below based on standard methodologies in the field.

Synthesis of this compound

The synthesis of this compound, an adamantane carboxamide, likely involves a multi-step process. A generalized workflow for the synthesis of related adamantane derivatives is depicted below. This typically starts with the functionalization of an adamantane core, followed by coupling reactions to introduce the aminocyclohexyl and phenyl groups.

Caption: Generalized synthesis workflow for adamantane-based antiviral agents.

In Vitro Antiviral Efficacy Assay (EC50 Determination)

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. A common method to determine the EC50 for anti-Ebola virus compounds is the plaque reduction assay or a reporter virus assay.

Generalized Protocol:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 cells) in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Infect the cell monolayers with a known titer of Ebola virus in the presence of the various concentrations of the antiviral agent. Include control wells with virus only (no compound) and cells only (no virus, no compound).

-

Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation (typically 5-7 days).

-

Quantification:

-

Plaque Reduction Assay: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.

-

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC50 is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Generalized workflow for determining the in vitro antiviral efficacy (EC50).

Cytotoxicity Assay (CC50 Determination)

It is crucial to assess the toxicity of an antiviral compound to the host cells. The 50% cytotoxic concentration (CC50) is determined to ensure that the antiviral activity is not due to cell death.

Generalized Protocol:

-

Cell Seeding: Plate the same host cell line used in the antiviral assay in 96-well plates.

-

Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the efficacy assay. Include control wells with cells and medium only.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or CellTiter-Glo assay. These assays measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control. The CC50 is determined by plotting the percentage of cytotoxicity against the log of the compound concentration.

Caption: Generalized workflow for determining the in vitro cytotoxicity (CC50).

Conclusion

This compound is a potent adamantane-based inhibitor of the Ebola virus with a promising in vitro efficacy. Its likely mechanism of action as a viral entry inhibitor targeting the GP-NPC1 interaction makes it a valuable lead compound for the development of novel anti-Ebola therapeutics. Further studies are warranted to fully elucidate its pharmacological profile, including in vivo efficacy and safety, to advance its potential as a clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Ebola Virus Infection: Identification of Niemann-Pick C1 as the Target by Optimization of a Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Antiviral Agent 27: A Potent Inhibitor of Filovirus Entry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antiviral Agent 27, a small molecule identified as a potent inhibitor of filovirus entry. This document summarizes its known antiviral activity, proposed mechanism of action, and the experimental methodologies relevant to its study.

Introduction

Filoviruses, including Ebola and Marburg viruses, are the causative agents of severe and often fatal hemorrhagic fevers in humans. The high mortality rates and potential for outbreaks underscore the urgent need for effective antiviral therapeutics. A critical stage in the filovirus life cycle, and a key target for antiviral intervention, is the entry of the virus into host cells. This compound, also referred to as Compound 12, has emerged as a promising candidate in this area, demonstrating significant inhibitory activity against Ebola virus.

Quantitative Data Summary

This compound has been reported to possess potent antiviral activity against the Ebola virus. The key quantitative measure of its efficacy is its half-maximal effective concentration (EC50).

| Compound Name | Virus | Assay Type | EC50 | Citation |

| This compound (Compound 12) | Ebola virus | Cell-based assay | 14 nM | [1] |

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of filovirus entry into host cells. While the precise molecular interactions are still under investigation, it is proposed to interfere with the viral glycoprotein (B1211001) (GP), which is essential for attachment to host cells and subsequent fusion of the viral and host cell membranes.

The filovirus entry process is a complex, multi-step pathway that presents several potential targets for inhibition. This process, and the likely point of intervention for this compound, is outlined in the signaling pathway diagram below.

Filovirus Entry Pathway and Potential Inhibition by this compound

Caption: Proposed mechanism of action for this compound, targeting the filovirus entry pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of filovirus entry inhibitors like this compound.

Pseudovirus Neutralization Assay

This assay is a common and safe method to screen for inhibitors of viral entry in a BSL-2 laboratory setting. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with the filovirus glycoprotein (GP).

Objective: To determine the concentration at which a compound inhibits 50% of viral entry (EC50).

Materials:

-

HEK293T cells

-

Plasmids:

-

Expression plasmid for filovirus GP (e.g., pCAGGS-Ebola-GP)

-

Backbone plasmid for the viral core with a reporter gene (e.g., pNL4-3.Luc.R-E- for HIV-1 based pseudovirus)

-

-

Transfection reagent

-

Target cells (e.g., Vero E6 or Huh7 cells)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Pseudovirus Production:

-

Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the filovirus GP expression plasmid and the viral backbone plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells at 37°C with 5% CO2.

-

Harvest the supernatant containing the pseudoviruses at 48-72 hours post-transfection.

-

Clarify the supernatant by centrifugation at low speed to remove cell debris.

-

The pseudovirus-containing supernatant can be used immediately or stored at -80°C.

-

-

Neutralization Assay:

-

Seed target cells in a 96-well white, clear-bottom plate to reach 50-70% confluency on the day of infection.

-

Prepare serial dilutions of this compound in cell culture medium.

-

In a separate plate, pre-incubate the pseudovirus with the diluted compound for 1 hour at 37°C.

-

Remove the culture medium from the target cells and add the virus-compound mixture.

-

Incubate the cells for 48-72 hours at 37°C with 5% CO2.

-

After incubation, remove the supernatant and lyse the cells.

-

Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Calculate the percent inhibition for each compound concentration relative to the virus-only control and determine the EC50 value using non-linear regression analysis.

-

In Vivo Efficacy in a Murine Model

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of antiviral candidates. A common model for filovirus research is the use of mouse-adapted strains of Ebola virus in susceptible mouse strains (e.g., BALB/c or C57BL/6).

Objective: To assess the ability of this compound to protect mice from a lethal filovirus challenge.

Materials:

-

Susceptible mouse strain (e.g., BALB/c)

-

Mouse-adapted filovirus strain

-

This compound formulated for in vivo administration

-

Vehicle control

-

Appropriate personal protective equipment (PPE) and biosafety level 4 (BSL-4) containment facility.

Protocol:

-

Acclimatize animals to the BSL-4 facility for a minimum of 72 hours.

-

Challenge mice with a lethal dose of the mouse-adapted filovirus via intraperitoneal (i.p.) or other appropriate route of infection.

-

Initiate treatment with this compound at a predetermined time point post-infection (e.g., 1 hour or 24 hours). Administer the compound via a specified route (e.g., i.p. or oral gavage) at a defined dose and frequency. A control group should receive the vehicle only.

-

Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a period of 21-28 days.

-

At the end of the study, euthanize all surviving animals.

-

Collect blood and tissue samples at various time points to determine viral load (e.g., by plaque assay or qRT-PCR) and to assess tissue pathology.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the discovery and evaluation of a novel antiviral agent.

Drug Discovery and Preclinical Evaluation Workflow

Caption: A generalized workflow for the discovery and preclinical development of an antiviral drug.

Conclusion

This compound represents a significant lead compound in the development of therapeutics against filoviruses. Its potent in vitro activity highlights the promise of targeting the viral entry process. Further research is necessary to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and optimize its properties for potential clinical development. The experimental protocols and workflows described in this guide provide a framework for the continued investigation of this and other novel antiviral agents.

References

Preliminary Research Findings on Antiviral Agent 27 (Interleukin-27)

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document outlines the preliminary research findings for Antiviral Agent 27, identified as Interleukin-27 (IL-27), a pleiotropic cytokine with significant antiviral properties. IL-27 has demonstrated a broad range of antiviral activities against numerous viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), hepatitis C virus (HCV), influenza, and Zika virus (ZIKV) in both in vitro and in vivo models.[1][2] Its mechanism of action is multifaceted, involving both interferon (IFN)-dependent and independent pathways to modulate the host immune response and directly inhibit viral replication. This guide provides a comprehensive overview of the current understanding of IL-27's antiviral effects, including quantitative efficacy data, detailed experimental methodologies, and visual representations of its signaling pathways.

Mechanism of Action

Interleukin-27 exerts its antiviral effects through a dual mechanism, comprising both interferon-dependent and interferon-independent pathways. This dual activity makes it a potent and versatile antiviral agent.

Interferon-Dependent Pathways

A significant portion of IL-27's antiviral activity is attributed to its ability to induce and augment the production of interferons (IFNs).[1][3] IFNs are a critical component of the innate immune system's response to viral infections.

-

Induction of Type I and III IFNs: IL-27 promotes the production of type I (IFN-α/β) and type III (IFN-λ) interferons.[1] These interferons then signal through their respective receptors to activate the JAK-STAT signaling pathway, leading to the transcription of hundreds of interferon-stimulated genes (ISGs). ISGs encode for proteins that inhibit viral replication at various stages of the viral life cycle.

-

Synergy with IL-6: IL-27 can form a complex with the soluble IL-6 receptor (sIL-6R), which enhances the production of type I and III IFNs. This complex has been shown to be effective against a range of viruses, including influenza and HBV.

-

Promotion of Type II IFN: IL-27 also promotes the production of type II IFN (IFN-γ) by T cells and Natural Killer (NK) cells.

Interferon-Independent Pathways

Compelling evidence suggests that IL-27 also possesses direct antiviral activities that are independent of interferon signaling. This is demonstrated in experimental models where IL-27 can still inhibit viral replication in the absence of a functional IFN system.

-

Direct Induction of ISGs: IL-27 can directly induce the transcription of a subset of ISGs without the intermediate step of IFN production.

-

Modulation of Immune Cell Function: IL-27 can enhance the antiviral functions of various immune cells. For instance, it can promote the function of NK cells by increasing the production of granzyme B and other cytotoxic molecules.

-

Upregulation of Toll-Like Receptors (TLRs): IL-27 can increase the expression and signaling capacity of TLRs, which are critical for the recognition of viral components and the initiation of an immune response.

Quantitative Data

The following tables summarize the quantitative data from preliminary in vitro studies on the efficacy of Interleukin-27 against various viral pathogens.

Table 1: In Vitro Antiviral Efficacy of Interleukin-27 against HIV-1

| Cell Type | Virus Strain | Efficacy Metric | Value | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | Effective Concentration (EC50) | 50-100 ng/mL | |

| CD4+ T cells | HIV-1 | Effective Concentration (EC50) | 50-100 ng/mL | |

| Macrophages | HIV-1 | Effective Concentration (EC50) | 50-100 ng/mL | |

| Dendritic Cells | HIV-1 | Effective Concentration (EC50) | 50-100 ng/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of Interleukin-27.

In Vitro Antiviral Assay in PBMCs

This protocol describes the methodology to assess the antiviral efficacy of IL-27 against HIV-1 in primary human Peripheral Blood Mononuclear Cells (PBMCs).

1. Isolation of PBMCs:

- Whole blood is obtained from healthy donors.

- PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

- Cells are washed with phosphate-buffered saline (PBS) and resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

2. Cell Culture and Treatment:

- PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

- Cells are stimulated with phytohemagglutinin (PHA) for 72 hours to activate T cells.

- Following activation, cells are treated with serial dilutions of recombinant human IL-27 (ranging from 1 ng/mL to 200 ng/mL).

3. Viral Infection:

- After 24 hours of IL-27 treatment, cells are infected with a laboratory-adapted strain of HIV-1 at a multiplicity of infection (MOI) of 0.01.

- The infection is allowed to proceed for 4 hours at 37°C.

- After incubation, the virus-containing medium is removed, and the cells are washed three times with PBS to remove unbound virus.

- Fresh culture medium containing the respective concentrations of IL-27 is added back to the wells.

4. Quantification of Viral Replication:

- Supernatants are collected at days 3, 5, and 7 post-infection.

- Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

5. Data Analysis:

- The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the log concentration of IL-27 and fitting the data to a dose-response curve.

In Vivo Murine Model of Influenza Virus Infection

This protocol outlines the procedure to evaluate the therapeutic potential of IL-27 in a mouse model of influenza A virus (IAV) infection.

1. Animals:

- Six to eight-week-old C57BL/6 mice are used for the study.

- Animals are housed in a specific-pathogen-free facility and allowed to acclimatize for one week before the experiment.

2. Viral Infection:

- Mice are anesthetized with isoflurane (B1672236) and intranasally infected with a sublethal dose of IAV (e.g., 50 plaque-forming units (PFU) of A/PR/8/34).

3. IL-27 Treatment:

- Mice are treated with either recombinant murine IL-27 (e.g., 1 µg per mouse) or a vehicle control (PBS) via intraperitoneal injection.

- Treatment is administered daily starting from day 1 post-infection for a total of 5 days.

4. Monitoring and Sample Collection:

- Mice are monitored daily for weight loss and signs of morbidity.

- On day 5 post-infection, a subset of mice from each group is euthanized.

- Bronchoalveolar lavage (BAL) fluid and lung tissue are collected.

5. Analysis of Viral Load and Immune Response:

- Viral titers in the lung homogenates are determined by plaque assay on Madin-Darby canine kidney (MDCK) cells.

- The cellular composition of the BAL fluid is analyzed by flow cytometry to quantify the influx of immune cells (e.g., neutrophils, macrophages, T cells).

- Cytokine and chemokine levels in the BAL fluid are measured using a multiplex immunoassay.

6. Histopathology:

- Lung tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.

- Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation and tissue damage.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the antiviral activity of Interleukin-27.

Caption: Signaling pathways of Interleukin-27's antiviral action.

References

Methodological & Application

Application Notes and Protocols for Antiviral Agent 27 (Interleukin-27)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a potent antiviral agent with a dual mechanism of action, making it a compelling candidate for therapeutic development. Comprising the subunits Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28, it modulates both innate and adaptive immune responses to effectively control a wide range of viral infections.[1][2][3][4][5] This document provides a comprehensive overview of the experimental protocols and quantitative data related to the antiviral activities of IL-27, intended to guide researchers in harnessing its therapeutic potential.

Mechanism of Action